molecular formula C23H20N2O7S B2967713 Ethyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate CAS No. 518330-67-1

Ethyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

Cat. No. B2967713
CAS RN: 518330-67-1
M. Wt: 468.48
InChI Key: XNDDSPLILHZHKS-UHFFFAOYSA-N
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Description

  • Storage : Keep in a dark place, sealed, and at room temperature .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate consists of a naphthofuran core with an ethyl ester group and a substituted amino group. The presence of the nitrophenylsulfonyl moiety suggests potential reactivity and biological activity .


Physical And Chemical Properties Analysis

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Synthesis and Biological Applications : A study describes the synthesis of ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate derivatives, exploring their Schiff bases and azetidinone derivatives for antimicrobial and antioxidant activities. These compounds, synthesized from ethyl naphtho[2,1-b]furan-2-carboxylate, exhibit promising biological activities, highlighting their potential in developing new therapeutic agents (Devi, Ramaiah, Roopa, & Vaidya, 2010).

Synthesis and Chemical Properties

Carboxyl-Group Protection in Peptide Synthesis : Research into carboxyl-group protection for peptide synthesis identifies the 2-(p-nitrophenylthio)ethyl group, a relative to the compound of interest, as beneficial for its selective removal advantages, emphasizing its utility in the synthesis of complex peptides (Amaral, 1969).

Structural Studies

Characterization and X-ray Diffraction Studies : A publication details the synthesis and structural characterization of Ethyl naphtho[2,1-b]furan-2-carboxylate, including X-ray diffraction studies to confirm its molecular structure. This foundational work provides insights into the compound's crystal structure, aiding in the understanding of its chemical behavior and interaction potentials (Shruthi et al., 2012).

Chelating Properties

Transition Metal Chelates : Another research focus is on the chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules. This study explores a novel ligand related to the ethyl naphtho[2,1-b]furan-2-carboxylate structure, evaluating its chelating properties with various metals, and its potential for antifungal activity, showcasing the compound's utility in developing new metal-organic frameworks or catalysts (Varde & Acharya, 2017).

Safety and Hazards

The compound does not currently have available safety data sheets (SDS) or hazard information .

properties

IUPAC Name

ethyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O7S/c1-4-31-23(26)21-14(3)32-22-17-8-6-5-7-16(17)19(12-18(21)22)24-33(29,30)15-10-9-13(2)20(11-15)25(27)28/h5-12,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDDSPLILHZHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate

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